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Abstract

Quabodepistat (formerly OPC-167832) is a promising, orally bioavailable, small molecule in
clinical development for the treatment of tuberculosis (TB). It belongs to the 3,4-
dihydrocarbostyril derivative class of compounds and exhibits potent bactericidal activity
against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. Its
novel mechanism of action, targeting the essential enzyme decaprenylphosphoryl-B-D-ribose
2'-oxidase (DprE1), makes it a valuable candidate for new combination therapies aimed at
shortening and simplifying TB treatment regimens. This document provides a comprehensive
overview of the chemical structure, physicochemical properties, mechanism of action,
preclinical and clinical data, and key experimental methodologies related to Quabodepistat.

Chemical Structure and Properties

Quabodepistat is a synthetic compound with a complex chemical structure. Its identity and
fundamental properties are summarized below.
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Property Value Reference(s)

5-[[(3R,4R)-1-(4-chloro-2,6-
difluorophenyl)-3,4-

IUPAC Name dihydroxypiperidin-4- [1]
ylmethoxy]-8-fluoro-3,4-
dihydro-1H-quinolin-2-one

CAS Number 1883747-71-4 [21[3]
Molecular Formula C21H20CIF3N204 [11[2]
Molecular Weight 456.84 g/mol [11[3]
Appearance Solid [3]

- Soluble in DMSO (180 mg/mL
Solubility ] o [3]
with ultrasonication)
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Mechanism of Action: Inhibition of DprE1

Quabodepistat exerts its antimycobacterial effect by targeting decaprenylphosphoryl-f3-D-
ribose 2'-oxidase (DprE1), a crucial enzyme in the synthesis of the mycobacterial cell wall.[4][5]
[6] DprE1l is a flavoenzyme that catalyzes the oxidation of decaprenylphosphoryl-B-D-ribose
(DPR) to decaprenylphosphoryl-B-D-2'-keto-erythro-pentose (DPX). This is a vital step in the
biosynthetic pathway of decaprenylphosphoryl-D-arabinofuranose (DPA), the sole
arabinofuranosyl donor for the synthesis of arabinogalactan and lipoarabinomannan, which are
essential components of the M. tuberculosis cell wall.[5][7] By inhibiting DprE1, Quabodepistat
disrupts the formation of these critical cell wall structures, leading to bacterial cell death.[4]
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Inhibition by Quabodepistat

Mycobacterial Cell Wall Synthesis Pathway

Click to download full resolution via product page

Figure 1: Mechanism of action of Quabodepistat in the mycobacterial cell wall synthesis
pathway.

Preclinical and Clinical Data

Quabodepistat has demonstrated potent activity in a range of preclinical models and is

currently undergoing clinical evaluation.

In Vitro Activity

Parameter Value (pM) Reference(s)

DprE1 Inhibition (ICso) 0.258 [31[8]
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M. tuberculosis Strain MIC Range (pg/mL) Reference(s)
H37Rv (Lab Strain) 0.0005 [8]
Kurono (Lab Strain) 0.0005 [8]
Drug-Susceptible Clinical
0.00024 - 0.002 [4]
Isolates
Multidrug-Resistant (MDR)
0.00024 - 0.002 [4]
Isolates
Extensively Drug-Resistant
0.00024 - 0.002 [4]
(XDR) Isolates
Intracellular Activity (ICo0
. Value Reference(s)
in pg/imL)
H37Rv 0.0048 [8]
Kurono 0.0027 [8]

In Vivo Efficacy in Mouse Models

In a mouse model of chronic tuberculosis, Quabodepistat demonstrated potent bactericidal
activity, with a dose-dependent reduction in lung colony-forming units (CFU).[8][9] Significant
efficacy was observed at doses as low as 0.625 mg/kg.[9]
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Parameter Observation Reference(s)
Dose-dependent decrease in
Monotherapy Efficacy lung CFU from 0.625 mg/kg to [8]
2.5 mg/kg.
Superior efficacy compared to
Combination Therapy with the standard of care regimen
Delamanid (rifampicin + isoniazid + 4]
pyrazinamide + ethambutol).
Exhibited significant
Combination Therapy with combination effects with
other agents delamanid, bedaquiline, or ]
levofloxacin.
Pharmacokinetics
. Dose Range Key Reference(s
Species tmax (h) ta/2 (h) L
(mgl/kg) Findings )
Dose-
dependent
Cmax and
Mouse 0.625-10 05-1.0 1.3-21 AUC; lung [8]
distribution
~2x higher
than plasma.
Co-
administratio
n with
30 mg (in bedaquiline
Human o ~3 12.3-15.2 ) [7]
combination) slightly
shortens the
elimination
half-life.

Clinical Trials
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Quabodepistat has completed Phase 1 and is currently in Phase 2 clinical trials.[10][11] Early
bactericidal activity (EBA) studies have shown that a 30 mg daily dose is a candidate for further
evaluation.[7] In combination with delamanid and bedaquiline, Quabodepistat was found to be
safe, well-tolerated, and demonstrated robust early bactericidal activity in adults with drug-
susceptible pulmonary tuberculosis.[7] Interim data from a Phase 2b/c trial suggest that a four-
month regimen of Quabodepistat in combination with delamanid and bedaquiline may have
similar efficacy to the standard six-month four-drug regimen.[12]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific
findings. Below are representative methodologies for key assays used in the evaluation of
Quabodepistat.

DprE1 Inhibition Assay (Representative Protocol)

This protocol describes a method to determine the in vitro inhibitory activity of Quabodepistat
against the DprE1 enzyme.
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Preparation

Prepare Reagents:
- Recombinant DprE1
- DPR Substrate
- Quabodepistat (serial dilutions)
- Assay Buffer
- Detection Reagent

Assay Execution

4
Cncubate DprE1 with Quabodepista)

l

Gnitiate reaction by adding DPR substrate)

Gncubate at 37°C)
(Stop the reactior)

Detection & Analysis

y

Measure product formation or substrate depletion
(e.g., fluorescence, radioactivity)

l

Calculate % inhibition and determine ICso

Click to download full resolution via product page

Figure 2: Workflow for a DprE1 enzymatic inhibition assay.
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Methodology:

» Reagent Preparation:

[¢]

[¢]

[e]

o

[¢]

Recombinant M. tuberculosis DprEL1 is purified.

A stock solution of decaprenylphosphoryl-3-D-ribose (DPR) is prepared.

Serial dilutions of Quabodepistat are prepared in an appropriate solvent (e.g., DMSO).
An assay buffer (e.g., phosphate-buffered saline with a suitable detergent) is prepared.

A detection reagent is prepared (this will vary depending on the detection method, e.g., a
fluorescent probe that reacts with a product of the enzymatic reaction).

o Assay Procedure:

In a microplate, DprE1 enzyme is pre-incubated with varying concentrations of
Quabodepistat for a defined period (e.g., 15-30 minutes) at room temperature.

The enzymatic reaction is initiated by the addition of the DPR substrate.
The reaction mixture is incubated at 37°C for a specific time (e.g., 30-60 minutes).

The reaction is terminated, for example, by the addition of a quenching agent or by heat
inactivation.

e Detection and Analysis:

The amount of product formed or substrate consumed is quantified. This can be achieved
through various methods, such as measuring the fluorescence of a reporter molecule, or
by using radiolabeled substrates and quantifying radioactivity.

The percentage of inhibition for each Quabodepistat concentration is calculated relative
to a no-drug control.

The ICso value, the concentration of Quabodepistat that inhibits 50% of the enzyme's
activity, is determined by plotting the percent inhibition against the log of the inhibitor
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concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination
(Representative Protocol)

This protocol outlines the determination of the minimum inhibitory concentration of
Quabodepistat against M. tuberculosis using a broth microdilution method.

Preparation

Grepare a mid-log phase culture of M. tuberculosia Grepare serial dilutions of Quabodepistat in a 96-well plata

:

E’-\djust the culture to a standardized turbidity (e.g., 0.5 McFarland)

Inoculation & Incubation

Enoculate each well with the standardized bacterial suspension

i

Encubate the plate at 37°C for 7-14 days]

Readout & Interpretation

Visually inspect for bacterial growth or use a growth indicator (e.g., resazurin)

:

The MIC is the lowest concentration of Quabodepistat with no visible growth

Click to download full resolution via product page
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Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:
e Preparation:

o M. tuberculosis is cultured in a suitable liquid medium (e.g., Middlebrook 7H9 broth
supplemented with OADC) to the mid-logarithmic phase of growth.

o The bacterial culture is adjusted to a turbidity equivalent to a 0.5 McFarland standard.

o In a 96-well microtiter plate, two-fold serial dilutions of Quabodepistat are prepared in the
culture medium.

e |noculation and Incubation:

o Each well containing the drug dilution is inoculated with the standardized bacterial
suspension.

o Positive (no drug) and negative (no bacteria) control wells are included.

o The plate is sealed and incubated at 37°C in a humidified atmosphere for 7 to 14 days.
e MIC Determination:

o After incubation, the wells are visually inspected for turbidity, indicating bacterial growth.

o Alternatively, a growth indicator such as resazurin can be added, which changes color in
the presence of viable bacteria.

o The MIC is defined as the lowest concentration of Quabodepistat that completely inhibits
visible growth of the bacteria.

In Vivo Efficacy in a Chronic Mouse Model of
Tuberculosis (Representative Protocol)

This protocol provides a general framework for assessing the in vivo efficacy of Quabodepistat
in a mouse model of chronic TB infection.
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Methodology:
e Infection:

o Female BALB/c mice are infected with a low dose of M. tuberculosis H37Rv via aerosol
exposure to establish a chronic infection in the lungs.

e Treatment:

o Treatment is initiated several weeks post-infection when a stable, chronic bacterial load is
established in the lungs.

o Mice are randomized into treatment groups, including a vehicle control group, a positive
control group (e.g., standard TB drug regimen), and groups receiving different doses of
Quabodepistat.

o Quabodepistat is administered orally (e.g., by gavage) daily or five times a week for a
specified duration (e.g., 4-8 weeks).

o Efficacy Assessment:

o At various time points during and after treatment, subsets of mice from each group are
euthanized.

o The lungs and spleens are aseptically removed, homogenized, and serial dilutions of the
homogenates are plated on a suitable solid medium (e.g., Middlebrook 7H11 agar).

o The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units
(CFU) is counted.

o Efficacy is determined by comparing the reduction in the logio CFU in the organs of
treated mice to that of the vehicle control group.

Conclusion

Quabodepistat is a potent, novel antitubercular agent with a distinct mechanism of action that
addresses the critical need for new drugs to combat tuberculosis, particularly drug-resistant
strains. Its strong preclinical profile and promising early clinical data, especially in combination
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with other new anti-TB drugs, highlight its potential to contribute to shorter, safer, and more
effective treatment regimens. Further clinical investigation is warranted to fully elucidate its role
in the future of tuberculosis therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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